molecular formula C17H15ClFNO3 B4437370 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4437370
M. Wt: 335.8 g/mol
InChI Key: RUGGCLFBCSHDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CDMQ, is a synthetic compound that belongs to the class of quinolinone derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Scientific Research Applications

4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has shown potential therapeutic applications in various scientific research areas. In anti-inflammatory research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. In anti-cancer research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in human breast cancer cells by activating the mitochondrial apoptotic pathway. In anti-microbial research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but studies suggest that it may act through multiple pathways. In anti-inflammatory research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In anti-cancer research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis by activating the mitochondrial apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. In anti-microbial research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
Biochemical and Physiological Effects
4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects in scientific research. In anti-inflammatory research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. In anti-cancer research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in human breast cancer cells by activating the mitochondrial apoptotic pathway. In anti-microbial research, 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit significant antibacterial activity against MRSA and VRE.

Advantages and Limitations for Lab Experiments

4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages and limitations for lab experiments. One advantage is that it has shown potential therapeutic applications in various scientific research areas, which makes it a promising candidate for further research. Another advantage is that it has been shown to exhibit significant antibacterial activity against MRSA and VRE, which are antibiotic-resistant bacteria. However, a limitation is that the mechanism of action of 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, which makes it challenging to design experiments to study its effects. Another limitation is that 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has not been extensively studied in vivo, which makes it difficult to assess its potential therapeutic applications in humans.

Future Directions

There are several future directions for research on 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One direction is to further investigate its mechanism of action in various scientific research areas. Another direction is to study its effects in vivo to assess its potential therapeutic applications in humans. Additionally, it would be interesting to explore the potential of 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a combination therapy with other anti-inflammatory, anti-cancer, or anti-microbial agents. Finally, it would be valuable to investigate the potential of 4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-22-9-6-13-17(14(7-9)23-2)10(8-15(21)20-13)16-11(18)4-3-5-12(16)19/h3-7,10H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGCLFBCSHDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=C(C=CC=C3Cl)F)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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